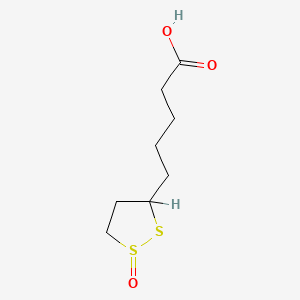

1,2-Dithiolane-3-pentanoic acid 1-oxide

Descripción general

Descripción

Mecanismo De Acción

Target of Action

5-(1-Oxodithiolan-3-yl)pentanoic acid, also known as α-Lipoic acid (LA), primarily targets mitochondrial enzymes . It is covalently bound to the ε-amino group of lysine residues and functions as a cofactor for these enzymes .

Mode of Action

LA interacts with its targets by catalyzing the oxidative decarboxylation of pyruvate, α-ketoglutarate, and branched-chain α-keto acids . It also influences the second messenger nuclear factor κB (NF-κB) and attenuates the release of free radicals and cytotoxic cytokines .

Biochemical Pathways

LA affects several biochemical pathways. It plays a crucial role in the antioxidant response, triggering the expression of many proteins involved in this process . It also modulates 5’-AMP-activated protein kinase (AMPK) levels in tissues .

Pharmacokinetics

It is known that la can pass the blood-brain barrier, suggesting it has good bioavailability . More research is needed to fully understand its ADME properties.

Result of Action

The therapeutic action of LA is based on its antioxidant properties . It also reduces the levels of C-reactive proteins and triglycerides and improves the indices of glycemia and inflammation biomarkers .

Action Environment

It is known that the strain in the oxidized dithiolane ring of la facilitates the reduction of the molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dithiolane-3-pentanoic acid 1-oxide is typically synthesized through the oxidation of alpha-lipoic acid. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent like ethanol or dimethyl sulfoxide, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar oxidation process but is optimized for higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dithiolane-3-pentanoic acid 1-oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced back to alpha-lipoic acid using reducing agents like sodium borohydride.

Substitution: The thiol groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alpha-lipoic acid.

Substitution: Various thioether derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,2-Dithiolane-3-pentanoic acid 1-oxide has the molecular formula and a molecular weight of approximately 222.32 g/mol. Its structure features a five-membered dithiolane ring and a pentanoic acid side chain, which contribute to its biological activity. The compound can be synthesized through various methods, ensuring high purity and yield under controlled conditions .

Antioxidant Properties

The primary application of this compound lies in its antioxidant properties . It effectively scavenges free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases such as:

- Neurodegenerative diseases : Research indicates that lipoic acid may protect against conditions like Alzheimer's and Parkinson's disease by reducing oxidative damage in neuronal cells .

- Cardiovascular diseases : Its ability to improve endothelial function and reduce inflammation suggests potential benefits in cardiovascular health .

- Diabetes management : Lipoic acid has been shown to enhance insulin sensitivity and reduce symptoms of diabetic neuropathy .

Nutraceutical Applications

Due to its antioxidant effects, this compound is widely used in nutraceuticals . It is incorporated into dietary supplements aimed at promoting overall health and preventing oxidative damage. Studies have demonstrated that supplementation can improve lipid profiles and antioxidant status in patients with various health conditions .

Therapeutic Uses

- Sepsis Treatment : A randomized controlled trial in China is investigating the efficacy of lipoic acid injections in patients with sepsis. The study aims to determine whether it can improve prognosis and reduce mortality rates .

- Liver Health : The compound has been noted for its hepatoprotective effects, aiding in the treatment of liver diseases by enhancing detoxification processes and reducing oxidative stress within hepatic tissues .

- Neuropathy Management : Clinical trials have explored the use of lipoic acid for treating neuropathies associated with diabetes and chemotherapy, showing promise in alleviating symptoms and improving nerve function .

Case Studies

Several case studies highlight the applications of lipoic acid:

- Diabetic Neuropathy : A clinical trial involving diabetic patients showed that supplementation with lipoic acid significantly improved nerve conduction velocities and reduced pain symptoms compared to placebo .

- Oxidative Stress Reduction : In a study on patients with low-grade squamous intraepithelial lesions (LSILs), three months of lipoic acid supplementation improved various biochemical markers related to oxidative stress, indicating its potential as a therapeutic agent .

Comparación Con Compuestos Similares

1,2-Dithiolane-3-pentanoic acid 1-oxide is unique due to its dual role as an antioxidant and a fat-metabolism stimulator. Similar compounds include:

Alpha-lipoic acid: The parent compound, known for its antioxidant properties.

Dihydrolipoic acid: The reduced form of alpha-lipoic acid, also an antioxidant.

Sodium thioctate: A salt form of alpha-lipoic acid used in various formulations.

These compounds share similar antioxidant properties but differ in their specific applications and chemical behavior.

Actividad Biológica

1,2-Dithiolane-3-pentanoic acid 1-oxide, commonly known as α-lipoic acid (ALA), is a naturally occurring compound that plays a crucial role in various biological processes. This article explores its biological activity, focusing on its antioxidant properties, metabolic effects, and therapeutic potential.

- Molecular Formula : C8H14O2S2

- Molecular Weight : 206.33 g/mol

- CAS Number : 6992-30-9

Antioxidant Activity

ALA is recognized for its potent antioxidant properties. It functions both as a free radical scavenger and as a cofactor for mitochondrial bioenergetics. Research indicates that ALA can regenerate other antioxidants, such as vitamins C and E, enhancing their efficacy in combating oxidative stress .

ALA exerts its antioxidant effects through several mechanisms:

- Direct Scavenging : It neutralizes reactive oxygen species (ROS) directly.

- Metal Chelation : ALA can chelate metal ions, reducing oxidative damage.

- Gene Regulation : It influences the expression of genes involved in the antioxidant defense system.

Metabolic Effects

ALA plays a significant role in energy metabolism. It enhances mitochondrial function by participating in the pyruvate dehydrogenase complex, which is crucial for converting pyruvate into acetyl-CoA, thereby facilitating energy production .

Case Studies on Metabolic Benefits

- Type II Diabetes Management : A study demonstrated that ALA supplementation improved insulin sensitivity and reduced blood glucose levels in patients with Type II diabetes .

- Weight Management : Another investigation showed that ALA could promote fat metabolism while inhibiting fatty acid oxidation in liver cells, suggesting its potential as a weight management aid .

Anti-inflammatory Effects

ALA exhibits anti-inflammatory properties that may be beneficial in various conditions such as diabetes and cardiovascular diseases. It modulates inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-kB), leading to decreased production of pro-inflammatory cytokines .

Therapeutic Applications

The therapeutic potential of ALA has been explored in numerous clinical settings:

- Neuropathy : ALA has shown promise in alleviating symptoms of diabetic neuropathy through its neuroprotective effects.

- Cognitive Function : Research suggests that ALA may have protective effects against neurodegenerative diseases like Alzheimer's disease due to its ability to reduce oxidative stress and inflammation in the brain .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

5-(1-oxodithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S2/c9-8(10)4-2-1-3-7-5-6-13(11)12-7/h7H,1-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIQWEOKIFSCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)SC1CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.